methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
Overview
Description
Methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a nitrophenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano and nitrophenyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing active intermediates that can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate
- Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)-prop-2-enoate
Uniqueness
Methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of both cyano and nitrophenyl groups, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different scientific domains.
Properties
IUPAC Name |
methyl (Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-17-11(14)9(7-12)6-8-2-4-10(5-3-8)13(15)16/h2-6H,1H3/b9-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMATNCOGPXLKV-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366818 | |
Record name | methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62985-31-3 | |
Record name | methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL ALPHA-CYANO-4-NITROCINNAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.